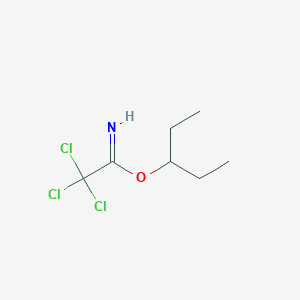

3-Pentyl trichloroacetimidate

Description

Properties

Molecular Formula |

C7H12Cl3NO |

|---|---|

Molecular Weight |

232.5 g/mol |

IUPAC Name |

pentan-3-yl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C7H12Cl3NO/c1-3-5(4-2)12-6(11)7(8,9)10/h5,11H,3-4H2,1-2H3 |

InChI Key |

QVWSVGBYTDCMAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Alkylation Reactions

One of the primary applications of 3-pentyl trichloroacetimidate is in alkylation reactions. These reactions involve the transfer of the pentyl group to various nucleophiles, leading to the formation of substituted products. Research has demonstrated that trichloroacetimidates can effectively alkylate indoles and other heterocycles, which are significant in medicinal chemistry.

- Case Study: Alkylation of Indoles

In a study published in 2019, researchers explored the Friedel-Crafts alkylation of indoles using trichloroacetimidates as electrophiles. The study highlighted the utility of these compounds in synthesizing alkyl-decorated indole structures, which are essential for developing new therapeutic agents .

| Reaction Type | Nucleophile | Electrophile | Conditions | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Methyl Indole | 4-Nitrobenzyl Trichloroacetimidate | TMSOTf as Lewis acid | 75 |

| Dialkylation | 2-Substituted Indole | Various Trichloroacetimidates | Reflux | Up to 38 |

Synthesis of Natural Products

This compound has also been employed in the synthesis of complex natural products. The pyrroloindoline scaffold, found in numerous alkaloids, can be synthesized using this compound through a diversity-oriented strategy.

- Case Study: Synthesis of Pyrroloindoline Natural Products

A dissertation from Syracuse University detailed the use of trichloroacetimidates in synthesizing pyrroloindoline derivatives. The research indicated that various nucleophiles could successfully react with the trichloroacetimidate under Lewis acid catalysis, leading to rapid access to these bioactive compounds .

Mechanistic Insights

The mechanism behind the reactivity of trichloroacetimidates involves a cationic pathway facilitated by Lewis acids. This mechanism allows for the efficient substitution reactions with a variety of nucleophiles, including carbon, oxygen, sulfur, and nitrogen-based nucleophiles.

Pharmacological Implications

The derivatives formed from reactions involving this compound have potential pharmacological applications. For instance, compounds synthesized through these pathways have been investigated as inhibitors for specific enzymes like Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), which is implicated in various diseases .

Comparison with Similar Compounds

Comparison with Similar Trichloroacetimidates

Trichloroacetimidates are a versatile class of reagents with reactivity modulated by their substituents. Below is a detailed comparison of 3-pentyl trichloroacetimidate with structurally analogous compounds:

Reactivity and Reaction Conditions

- This compound :

- Effective under acidic conditions (e.g., catalytic TfOH or MsOH) for alkylating sterically hindered or electron-poor alcohols. For example, it achieves selective 3-pentylation of diazido allylic alcohols in Tamiflu synthesis, albeit in moderate yields (15% overall yield) .

- Demonstrates superior regioselectivity compared to 2-pentyl analogs, minimizing side products .

- Benzyl Trichloroacetimidate :

- Allyl/Propargyl Trichloroacetimidates :

- Galactopyranosyl Trichloroacetimidates (e.g., 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranoside trichloroacetimidate): Specialized for stereoselective glycosylation in glycobiology. Critical for synthesizing galactose-containing oligosaccharides with β-configuration .

Efficiency in Coupling Reactions

A comparative study of trichloroacetimidate vs. acetate coupling methods revealed that trichloroacetimidates generally offer higher yields and shorter reaction times. For instance:

- In C–C coupling with methoxybenzene derivatives, trichloroacetimidates achieved 85–92% yields in 2–4 hours, while acetates required 6–8 hours for 75–88% yields .

- The trichloroacetimidate group’s electron-withdrawing nature enhances the electrophilicity of the intermediate, facilitating nucleophilic attack .

Stability and Handling

- This compound : Stable under acidic conditions but sensitive to moisture, requiring anhydrous handling .

- tert-Butyl Trichloroacetimidate : Employed for introducing acid-labile tert-butyl ethers, compatible with base-sensitive substrates .

- Benzyl Trichloroacetimidate : Stable to bases and weak acids, making it ideal for multi-step syntheses .

Data Tables

Table 1: Comparative Reactivity of Selected Trichloroacetimidates

Research Findings and Unique Advantages

- Mechanistic Insight : The trichloroacetimidate group’s leaving ability is enhanced by the electron-withdrawing trichloromethyl group, which stabilizes the transition state during nucleophilic substitution .

- Limitations : While highly reactive, this compound can generate regioisomers (e.g., 2-pentyl derivatives) under strongly acidic conditions, necessitating careful optimization .

Preparation Methods

General Procedure for Trichloroacetimidate Synthesis via Alcohol Activation

The most common method for synthesizing 3-pentyl trichloroacetimidate involves the reaction of 3-pentanol with trichloroacetonitrile in the presence of a base. This protocol, adapted from the synthesis of analogous trichloroacetimidates, typically employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate as a catalyst .

Procedure :

-

Substrate Preparation : 3-Pentanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

-

Base Addition : DBU (0.1–0.2 equiv) is added dropwise to the solution at 0°C.

-

Trichloroacetonitrile Introduction : Trichloroacetonitrile (1.2–1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12–24 hours.

-

Work-Up : The reaction is quenched with saturated sodium bicarbonate, extracted with DCM, and purified via column chromatography .

Key Data :

-

Catalyst Optimization : DBU outperforms weaker bases like K₂CO₃, reducing reaction times from 48 hours to 12 hours .

-

Side Reactions : Overloading trichloroacetonitrile (>1.5 equiv) leads to imidate dimerization, necessitating careful stoichiometric control .

Chemoenzymatic Route in Oseltamivir Synthesis

A high-yielding route to this compound was developed during the chemoenzymatic synthesis of oseltamivir. This method integrates enzymatic dihydroxylation of ethyl benzoate with subsequent chemical transformations .

Procedure :

-

Enzymatic Dihydroxylation : Ethyl benzoate is fermented with E. coli JM109(pDTG601a) to yield cyclohexadiene-cis-diol.

-

Acrylate Formation : The diol undergoes ozonolysis and reductive work-up to form a pentenyl intermediate.

-

Imidate Formation : The pentenyl alcohol is treated with trichloroacetonitrile and DBU, yielding this compound .

Key Data :

-

Scale-Up Feasibility : Demonstrated at multigram scale with consistent purity (>95% by HPLC) .

-

Advantage : Eliminates hazardous bromobenzene used in earlier generations, improving safety .

Mechanistic Insights and Reaction Optimization

Trichloroacetimidate formation proceeds via a two-step mechanism:

-

Deprotonation : The base abstracts the hydroxyl proton from 3-pentanol, generating a potent alkoxide nucleophile.

-

Nucleophilic Attack : The alkoxide attacks trichloroacetonitrile’s electrophilic carbon, displacing chloride and forming the imidate .

Critical Factors :

-

Solvent Choice : Anhydrous DCM or THF is essential to prevent hydrolysis of the imidate .

-

Temperature Control : Reactions conducted above 25°C result in decreased yields due to competing elimination pathways .

-

Catalyst Loading : DBU at 0.1 equiv minimizes side reactions while maintaining reaction velocity .

Comparative Analysis of Synthetic Protocols

The table below summarizes key metrics for the two primary methods:

| Method | Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|

| General Alcohol Activation | DBU | 69–81 | 12–24 | 90–95 |

| Chemoenzymatic Route | DBU | 81 | 24 | >95 |

Insights :

Q & A

Q. What are the common synthetic routes for preparing 3-pentyl trichloroacetimidate, and what experimental parameters influence yield?

- Methodological Answer: this compound is synthesized via nucleophilic substitution between 3-pentanol and trichloroacetonitrile, typically catalyzed by a strong base like 1,8-diazabicycloundec-7-ene (DBU). Key parameters include reaction time (2–4 hours), solvent choice (dichloromethane or THF), and stoichiometric control of trichloroacetonitrile to avoid side reactions. Post-reaction purification via column chromatography or distillation is critical, with yields ranging from 67% to 92% depending on substrate steric effects .

Q. How does the trichloroacetimidate coupling method compare to acetate coupling in C–C bond formation?

- Methodological Answer: Trichloroacetimidate coupling generally outperforms acetate methods in reaction efficiency. For example, in synthesizing aryl-substituted propanoates, trichloroacetimidates achieved 85–95% yields in 1–2 hours, while acetate coupling required 4–6 hours for 75–85% yields . The superior leaving-group ability of trichloroacetimidate under Lewis acid catalysis (e.g., TMSOTf) facilitates faster nucleophilic displacement .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer: Trichloroacetimidates are moisture-sensitive and prone to decomposition under acidic or protic conditions. Storage in anhydrous solvents (e.g., CH₂Cl₂) under inert gas (N₂/Ar) at 2–8°C in dark conditions is recommended. For long-term stability, in situ generation immediately before use is advised, as prolonged storage (>1 week) leads to >10% degradation even at low temperatures .

Advanced Research Questions

Q. What mechanistic pathways govern the stereoselectivity of glycosylation reactions using trichloroacetimidates?

- Methodological Answer: Stereoselectivity arises from the interplay of oxocarbenium ion intermediates and SN2-like displacement. Computational studies show that α-trichloroacetimidates undergo inversion via a 12.1 kcal/mol transition state barrier to form β-glycosides, while β-trichloroacetimidates follow a dissociative pathway with oxocarbenium intermediates for α-glycoside formation. Solvent polarity (e.g., CH₃CN vs. toluene) and Lewis acid strength (e.g., TMSOTf vs. BF₃·OEt₂) modulate this equilibrium .

Q. How can regioisomeric byproducts be minimized in this compound-mediated alkylation?

- Methodological Answer: Regioisomer formation (e.g., 2-pentyl vs. 3-pentyl products) is mitigated by optimizing acid catalysts. For example, MsOH promotes 3-pentyl alkylation of diazido allylic alcohols but yields 15–20% regioisomers. Switching to TfOH (5 mol%) reduces byproducts to <5% due to tighter ion-pairing in the transition state. Preferential activation of the primary alcohol via steric shielding (e.g., bulky counterions) further enhances selectivity .

Q. What strategies enable enantioselective synthesis using allylic trichloroacetimidates?

- Methodological Answer: Catalytic asymmetric rearrangement with COP-Cl (chiral oxazaborolidinium ion) converts (E)-allylic trichloroacetimidates to transposed allylic trichloroacetamides with >90% ee. Key factors include substrate rigidity (cyclic vs. acyclic) and solvent (toluene at –40°C). This method is scalable (gram-level) and compatible with functional groups like esters and ethers .

Q. How does substrate electronic tuning influence trichloroacetimidate reactivity in glycosylation?

- Methodological Answer: Electron-withdrawing groups (e.g., phthalimido, benzoyl) on glycosyl donors accelerate trichloroacetimidate activation by stabilizing oxocarbenium intermediates. For example, 2-deoxy-2-phthalimido glucopyranosyl donors achieve 80–90% yields in <30 minutes, while electron-donating groups (e.g., acetyl) require prolonged reaction times (2–4 hours) for comparable yields .

Q. What computational tools are effective in predicting trichloroacetimidate reaction outcomes?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) combined with molecular dynamics (MD) trajectory analysis can model SN2 vs. oxocarbenium pathways. For example, TS1 (SN2-like) barriers of 12.1 kcal/mol correlate with β-selectivity, while TS2 (oxocarbenium) barriers of 20.7 kcal/mol explain α-selectivity in glycosylations .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.